3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 4-chloro-2-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 4-chloro-2-methoxyaniline with appropriate pyrazole derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxyphenoxyacetic acid
- 3-Chloro-4-methylphenyl isocyanate
- 4-(4-Chloro-2-methoxyphenyl)sulfonylmorpholine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H12ClN3O |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-15-11(13)6-9(14-15)8-4-3-7(12)5-10(8)16-2/h3-6H,13H2,1-2H3 |
InChI Key |
IGSONPNQRUKDSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)OC)N |
Origin of Product |
United States |
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